2,6-Difluorobenzaldehyde oxime
Description
Significance of Fluorinated Aromatic Oximes in Organic Synthesis
Fluorinated aromatic oximes are a class of compounds that hold considerable importance in organic synthesis due to the unique properties conferred by the fluorine atoms. The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring and the oxime functional group, which in turn affects the reactivity, stability, and biological activity of the molecule. researchgate.net For instance, the presence of fluorine atoms can enhance the metabolic stability of a compound, a desirable trait in the development of pharmaceuticals.
In synthetic chemistry, fluorinated aromatic oximes are versatile precursors. They can undergo a variety of chemical transformations, including the Beckmann rearrangement to form amides, dehydration to yield nitriles, and various cycloaddition reactions. sigmaaldrich.comyoutube.com The strategic placement of fluorine atoms, as seen in 2,6-difluorobenzaldehyde (B1295200) oxime, can influence the regioselectivity and stereoselectivity of these reactions. This control is crucial for the synthesis of complex target molecules with specific three-dimensional arrangements.
Historical Context and Evolution of Oxime Chemistry Relevant to Difluorobenzaldehyde Derivatives
The study of oximes dates back to the late 19th century, with their discovery credited to the German chemist Victor Meyer. Initially, the research focused on their formation from aldehydes and ketones with hydroxylamine (B1172632) and their role in the characterization of carbonyl compounds. A pivotal moment in oxime chemistry was the discovery of the Beckmann rearrangement in 1886 by Ernst Otto Beckmann, a reaction that converts an oxime into an amide. chemicalbook.com This rearrangement became a fundamental tool in organic synthesis, most notably for the industrial production of caprolactam, the precursor to Nylon 6.
The development of organofluorine chemistry in the 20th century opened new avenues for the application of oxime chemistry. The synthesis of fluorinated aromatic compounds, including fluorinated benzaldehydes, provided the precursors for a new class of oximes with modified properties. Early methods for the synthesis of fluorinated benzaldehydes often involved harsh conditions. However, the development of more sophisticated synthetic routes, such as the halogen-exchange (Halex) reaction and ortho-lithiation followed by formylation, has made these precursors more accessible. researchgate.netgoogle.com The synthesis of di-ortho-substituted benzaldehydes, like 2,6-difluorobenzaldehyde, and their subsequent conversion to oximes, represented a significant advancement, allowing for the exploration of sterically hindered and electronically distinct oximes in organic synthesis.
Physicochemical Properties of 2,6-Difluorobenzaldehyde and its Oxime
The properties of 2,6-difluorobenzaldehyde and its corresponding oxime are central to their handling and application in synthesis.
| Property | 2,6-Difluorobenzaldehyde | 2,6-Difluorobenzaldehyde Oxime |
| Molecular Formula | C7H4F2O | C7H5F2NO |
| Molecular Weight | 142.10 g/mol google.com | 157.12 g/mol google.com |
| Appearance | Colorless liquid or solid google.com | White crystalline solid |
| Melting Point | 15-17 °C google.com | 114-116 °C |
| Boiling Point | 82-84 °C at 15 mmHg google.com | Not readily available |
| CAS Number | 437-81-0 google.com | 19064-16-5 google.com |
Synthesis and Reactivity
The primary method for the preparation of this compound is the condensation reaction between 2,6-difluorobenzaldehyde and hydroxylamine, typically in the presence of a base. sigmaaldrich.com
A significant reaction of aldoximes, including this compound, is their conversion to nitriles through dehydration. This transformation is a key step in various synthetic pathways. Furthermore, the Beckmann rearrangement of the oxime can lead to the formation of 2,6-difluorobenzamide (B103285). This amide is a valuable building block, particularly in the synthesis of agrochemicals and pharmaceuticals. For instance, 2,6-difluorobenzamide is a precursor to several benzoylurea (B1208200) insecticides. google.com
The precursor, 2,6-difluorobenzaldehyde, can be synthesized through various methods, including the oxidation of 2,6-difluorobenzyl alcohol or the reaction of 1,3-difluorobenzene (B1663923) with a formylating agent. researchgate.net It is a versatile reactant itself, participating in reactions such as the Wittig olefination and the synthesis of heterocyclic compounds like benzimidazoles and thiouracils. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWOZJHFLGQGDU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Difluorobenzaldehyde Oxime
Classical Condensation Reactions of 2,6-Difluorobenzaldehyde (B1295200) with Hydroxylamines
The most fundamental and widely employed method for the synthesis of 2,6-Difluorobenzaldehyde oxime is the classical condensation reaction between 2,6-Difluorobenzaldehyde and a hydroxylamine (B1172632) salt. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding oxime.
While specific literature detailing the synthesis of this compound is limited, the general procedure is well-established for a wide range of aldehydes. The reaction typically involves dissolving the aldehyde in a suitable solvent and treating it with a hydroxylamine salt, often in the presence of a base to liberate the free hydroxylamine.
A representative, though not specific to this compound, procedure involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. researchgate.net The reaction is often carried out at room temperature with stirring for a few hours. researchgate.net
Optimization of Reaction Conditions: Solvent Systems, Temperature, and pH Control
The efficiency of the oximation reaction is highly dependent on the reaction conditions. The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents for this type of reaction include alcohols like ethanol (B145695) or methanol, as well as aqueous systems. For instance, a study on the synthesis of various aryl oximes demonstrated the use of a mineral water/methanol mixture as an effective solvent system.
Temperature is another critical parameter. While many oximation reactions proceed efficiently at room temperature, gentle heating can sometimes be employed to accelerate the reaction, although this may also increase the risk of side reactions.
Control of pH is crucial for the successful synthesis of oximes. The reaction is typically favored under mildly acidic to neutral conditions. The use of a base, such as sodium carbonate or pyridine, is often necessary to neutralize the hydrochloric acid formed when using hydroxylamine hydrochloride, thereby maintaining an optimal pH for the reaction to proceed.
A generalized representation of the effect of reaction parameters on the synthesis of aldoximes is presented in the table below, based on studies of similar compounds.
| Parameter | Condition | Effect on Reaction |
| Solvent | Ethanol, Methanol, Water/Methanol | Influences solubility and reaction rate |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rate but may lead to impurities |
| pH | Mildly Acidic to Neutral | Optimal for the condensation and dehydration steps |
| Base | Sodium Carbonate, Pyridine | Neutralizes acid by-products, maintaining optimal pH |
Role of Hydroxylamine Salts (Hydroxylamine Hydrochloride, Hydroxylamine Sulfate)
Hydroxylamine is typically used in the form of its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663) ((NH₃OH)₂SO₄), due to the greater stability of these forms compared to the free base.
Hydroxylamine hydrochloride is the most frequently cited reagent for oximation reactions in the literature. orgsyn.org Its use necessitates the addition of a base to liberate the free hydroxylamine for the reaction to occur. The choice of base can range from inorganic bases like sodium carbonate to organic bases like pyridine.
Hydroxylamine sulfate serves as an alternative to the hydrochloride salt. While less common in laboratory-scale preparations described in the literature, it can be advantageous in certain industrial applications, potentially offering different solubility characteristics or avoiding the introduction of chloride ions into the reaction mixture. The fundamental chemistry of the oximation remains the same, requiring the liberation of free hydroxylamine to react with the aldehyde.
Catalytic Approaches in Oxime Synthesis
To enhance the efficiency and sustainability of oxime synthesis, various catalytic methods are being explored. These approaches aim to reduce reaction times, lower reaction temperatures, and minimize waste.
Copper-Mediated Oxime Formation
While specific examples of copper-mediated synthesis of this compound are not prevalent in the literature, copper catalysts have been investigated for related transformations involving oximes. For example, copper salts have been shown to catalyze the rearrangement of oximes to amides. nih.gov The potential for copper catalysts to facilitate the initial oximation reaction itself is an area of ongoing research. The mechanism could involve the coordination of the copper ion to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by hydroxylamine.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation to the synthesis of oximes has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netresearchgate.netorientjchem.orgnih.gov
In a typical microwave-assisted procedure, the aldehyde, a hydroxylamine salt, and a base are mixed in a suitable solvent (or sometimes under solvent-free conditions) and subjected to microwave irradiation for a short period. For example, a study on the synthesis of various aldoximes reported the completion of the reaction within minutes under microwave irradiation. researchgate.net While a specific protocol for this compound is not detailed, this approach represents a promising avenue for its rapid and efficient synthesis.
Precursor Synthesis and Fluorination Strategies
The availability of the starting material, 2,6-Difluorobenzaldehyde, is a prerequisite for the synthesis of its oxime. Several synthetic routes to this key precursor have been developed.
One common method involves the ortho-formylation of 1,3-difluorobenzene (B1663923). This can be achieved by treating 1,3-difluorobenzene with a strong base, such as n-butyllithium, followed by the addition of a formylating agent like N-methylformanilide. prepchem.com
Another important industrial strategy is the fluorination of 2,6-dichlorobenzaldehyde (B137635). This halogen exchange (Halex) reaction is typically carried out using a fluoride (B91410) source, such as potassium fluoride, in a high-boiling aprotic polar solvent like sulfolane. google.comgoogle.com The reaction often requires a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the exchange of chlorine for fluorine. google.com
The following table summarizes the key synthetic strategies for the precursor, 2,6-Difluorobenzaldehyde.
| Starting Material | Reagents | Product | Key Features |
| 1,3-Difluorobenzene | 1. n-Butyllithium 2. N-Methylformanilide | 2,6-Difluorobenzaldehyde | Directed ortho-metalation followed by formylation prepchem.com |
| 2,6-Dichlorobenzaldehyde | Potassium Fluoride, Phase-Transfer Catalyst | 2,6-Difluorobenzaldehyde | Halogen exchange (Halex) reaction google.comgoogle.com |
Synthesis of 2,6-Difluorobenzaldehyde
Two primary routes have been established for the synthesis of 2,6-difluorobenzaldehyde: ortho-lithiation followed by formylation, and halogen-exchange (Halex) reaction.
One common laboratory-scale method involves the directed ortho-lithiation of 1,3-difluorobenzene. prepchem.com In this process, butyl lithium is used to selectively remove a proton from the position between the two fluorine atoms at a low temperature. The resulting organolithium intermediate is then treated with a formylating agent, such as N-methylformanilide, to introduce the aldehyde group. prepchem.com Subsequent acidic workup yields the final product, 2,6-difluorobenzaldehyde. prepchem.com
For industrial-scale production, a halogen-exchange reaction is often employed, starting from 2,6-dichlorobenzaldehyde. google.comgoogle.com This process involves reacting the chlorinated precursor with an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling point, dipolar aprotic solvent like sulfolane. google.comgoogle.com The reaction is facilitated by a catalyst, such as an ethylene (B1197577) glycol dialkyl ether or a phase-transfer catalyst like tetrabutylammonium (B224687) chloride, at elevated temperatures to substitute the chlorine atoms with fluorine. google.comgoogle.com
Table 1: Comparison of Synthetic Routes to 2,6-Difluorobenzaldehyde
| Feature | Ortho-Lithiation/Formylation | Halogen-Exchange (Halex) Reaction |
|---|---|---|
| Starting Material | 1,3-Difluorobenzene prepchem.com | 2,6-Dichlorobenzaldehyde google.comgoogle.com |
| Key Reagents | Butyl lithium, N-methylformanilide prepchem.com | Potassium fluoride (KF) google.comgoogle.com |
| Catalyst | None (reagent-controlled) | Tetrabutylammonium chloride or Ethylene glycol dialkyl ethers google.comgoogle.com |
| Solvent | Tetrahydrofuran (THF) prepchem.com | Sulfolane google.comgoogle.com |
| Typical Conditions | Low temperature (-50 °C) prepchem.com | High temperature (e.g., 220 °C) google.com |
| Reported Yield | 58% prepchem.com | ~70-75% google.com |
Regioselective Fluorination Techniques in Aromatic Aldehyde Preparation
The preparation of 2,6-difluorobenzaldehyde is a prime example of regioselective synthesis, where the precise placement of functional groups is controlled. In the methods described, regioselectivity is dictated by the inherent properties of the starting materials and reagents.
In the lithiation of 1,3-difluorobenzene, the two fluorine atoms cooperatively direct the deprotonation to the C2 position, located between them. This directing effect ensures the formyl group is introduced at the desired location, leading specifically to the 2,6-isomer. prepchem.com
In the halogen-exchange method, the regioselectivity is predetermined by the substitution pattern of the starting material, 2,6-dichlorobenzaldehyde. google.comgoogle.com The challenge in this case is not directing the fluorination, but rather achieving an efficient double substitution without side reactions.
These targeted approaches are essential because direct fluorination of benzaldehyde (B42025) would lead to a mixture of isomers that are difficult to separate. Modern synthetic chemistry continues to develop novel regioselective fluorination methods, such as I(I)/I(III) catalysis for the difunctionalization of dienes and allenes, which underscores the importance of precise control in synthesizing fluorinated organic molecules. researchgate.netnih.gov Similarly, boron-directed cycloaddition reactions represent another advanced strategy for accessing fluoroalkyl aromatic compounds with complete regiocontrol. nih.govwhiterose.ac.uk
Stereochemical Control in Oxime Synthesis: E/Z Isomerism and Diastereoselectivity
The reaction of an aldehyde with hydroxylamine to form an oxime introduces a C=N double bond, which results in the possibility of geometric isomerism. wikipedia.orgadichemistry.com Understanding and controlling this stereochemistry is a critical aspect of oxime synthesis.
E/Z Isomerism For aldoximes, such as this compound, two geometric isomers can exist: E and Z. adichemistry.com The nomenclature is based on the Cahn-Ingold-Prelog priority rules. For an aldoxime, the hydroxyl (-OH) group and the hydrogen atom are on the nitrogen and carbon of the C=N bond, respectively. The other substituent on the carbon is the 2,6-difluorophenyl group. Since the aromatic ring has a higher priority than the hydrogen atom, the Z-isomer is the one where the -OH group and the aromatic ring are on the same side of the C=N double bond, while the E-isomer has them on opposite sides. adichemistry.com These isomers are distinct compounds and are often stable enough to be separated. wikipedia.orgchemicalforums.com
The ratio of E to Z isomers formed during synthesis is not always 1:1 and can be influenced by reaction conditions. thieme-connect.comresearchgate.net Research has shown that the choice of catalyst can provide significant stereochemical control. For example, in the oximation of 4-chlorobenzaldehyde (B46862), using CuSO₄ as a catalyst selectively yields the E-isomer, whereas using K₂CO₃ produces the Z-isomer. thieme-connect.com The temperature of the reaction and workup is also crucial, as it can affect the equilibrium between the two isomers. thieme-connect.comresearchgate.net
Table 2: Catalyst Effect on Stereoselectivity in a Model Aldoxime Synthesis
| Aldehyde | Catalyst | Solvent | Product Ratio (Z/E) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | K₂SO₄ | Solid State | 80:20 |
| 4-Chlorobenzaldehyde | Na₂CO₃ | Solid State | 75:25 |
| 4-Chlorobenzaldehyde | CuSO₄ | Solid State | 0:100 (E only) |
| 4-Chlorobenzaldehyde | K₂CO₃ | Solid State | 100:0 (Z only) |
Data derived from a model reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride as reported in the literature. thieme-connect.com
Diastereoselectivity While this compound itself is achiral, the principles of diastereoselectivity become relevant if either the aldehyde or the hydroxylamine derivative contains a pre-existing stereocenter. In such cases, the formation of the C=N bond creates a new stereogenic unit, and two diastereomeric oximes can be formed. The facial selectivity of the nucleophilic attack by the hydroxylamine on the carbonyl group is influenced by the steric and electronic environment of the existing chiral center. numberanalytics.com For example, diastereoselectivity has been a key consideration in radical cyclizations involving oxime ethers derived from chiral precursors and in the stereoselective reduction of α-hydroxy oxime ethers to form specific amino alcohol diastereomers. acs.orgnih.gov
Advanced Reactivity and Mechanistic Investigations of 2,6 Difluorobenzaldehyde Oxime
Fundamental Reaction Pathways of the Oxime Functionality
The reactivity of 2,6-Difluorobenzaldehyde (B1295200) oxime is largely dictated by the electronic properties of its oxime functional group (C=N-OH). The imino carbon is electrophilic, while the nitrogen and oxygen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. The fluorine atoms at the ortho positions of the benzene (B151609) ring exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule.
The carbon-nitrogen double bond (imine) in 2,6-Difluorobenzaldehyde oxime is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. This electrophilicity is a fundamental characteristic of the imino group. The reaction typically involves the addition of a nucleophile to the imino carbon, followed by protonation of the nitrogen atom. The electron-withdrawing nature of the 2,6-difluorophenyl group is expected to enhance the electrophilicity of the imino carbon, making it more reactive towards nucleophilic attack compared to non-fluorinated analogues.
Iminyl radicals are highly reactive nitrogen-centered radical intermediates that can be generated from oximes and their derivatives. researchgate.net These radicals are valuable in synthesis as they can undergo various transformations, including intramolecular hydrogen atom transfer, addition to π-systems, and fragmentation. researchgate.net The generation of iminyl radicals from precursors like this compound can be achieved through several methods, primarily involving single-electron transfer (SET) processes. researchgate.net
Oxidative cleavage provides a route to generate radical species from oximes or to convert them back into their parent carbonyl compounds. researchgate.netresearchgate.net This transformation can be accomplished using various oxidizing agents. For instance, reagents like lead(IV) acetate (B1210297) can oxidize oximes to generate iminoxyl radicals, which are highly reactive and can undergo further reactions such as intramolecular cyclization or fragmentation. beilstein-journals.org Another approach involves electrocatalytic oxidation, which can cleave carbon-carbon double bonds in molecules like stilbenes, a process that shares mechanistic features with the oxidative cleavage of other functional groups. organic-chemistry.org The regeneration of carbonyl compounds from oximes is a critical transformation, as oximes are often used as protecting groups for aldehydes and ketones. researchgate.net
Table 1: General Conditions for Oxidative Cleavage of Oximes
| Oxidant/System | Conditions | Outcome | Reference |
| Phenyl iodonium(III) diacetate (PIDA) | Room Temperature | Regeneration of carbonyl compounds | researchgate.net |
| Polydiacetoxyiodostyrene (PDAIS) | Room Temperature | Regeneration of carbonyl compounds | researchgate.net |
| Potassium dichromate/DMF | Homogeneous conditions | Regeneration of carbonyl compounds | researchgate.net |
| Lead(IV) acetate | Varies | Generation of iminoxyl radicals | beilstein-journals.org |
| Electrocatalysis (e.g., with triphenylamine (B166846) mediator) | Acetonitrile-water | Cleavage to aldehydes | organic-chemistry.org |
Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. nih.gov This method allows for the generation of iminyl radicals from oxime derivatives, such as O-acyl or O-aryl oximes, through single-electron transfer. researchgate.net In a typical cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the oxime derivative to generate the corresponding iminyl radical. researchgate.netnih.gov This radical can then engage in a variety of synthetic transformations. For example, photoredox-catalyzed reactions of cycloketone oxime esters have been used for C(sp³)–C(sp³) cross-coupling. rsc.org The process is initiated by the photocatalyst quenching, leading to the formation of the key radical intermediate which drives the subsequent reaction cascade. nih.gov This strategy has been successfully applied to generate cyanoalkyl radicals from cyclobutanone (B123998) oxime derivatives. nih.gov
Table 2: Components in Photoredox-Catalyzed Iminyl Radical Generation
| Component | Role | Example | Reference |
| Oxime Derivative | Iminyl Radical Precursor | O-acyl oximes, O-aryl oximes | researchgate.net |
| Photocatalyst | Light-absorbing SET agent | Iridium or Ruthenium complexes, Organic dyes | researchgate.netnih.gov |
| Light Source | Catalyst Excitation | Blue or Green LEDs | nih.gov |
| Radical Acceptor | Trapping the generated radical | Alkenes, Arenes | researchgate.netnih.gov |
Generation and Reactivity of Iminyl Radicals from Oximes
Cycloaddition Reactions Involving this compound and Its Derivatives
Cycloaddition reactions are powerful methods for constructing cyclic molecules. The imine functionality of this compound and its derivatives can participate in such reactions, notably in the formation of nitrogen-containing heterocycles.
The aza Paternò–Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, yielding a substituted azetidine, a four-membered nitrogen-containing ring. nih.govrsc.org While historically challenging, recent advancements have expanded the scope of this reaction. nih.gov A significant breakthrough involves the use of visible-light-mediated triplet energy transfer catalysis, which allows the reaction to proceed with acyclic oximes and alkenes. nih.gov
In this process, a photocatalyst absorbs visible light and transfers its energy to the alkene, promoting it to an excited triplet state. This excited alkene then undergoes the [2+2] cycloaddition with the ground-state oxime. The success of this reaction critically depends on matching the frontier molecular orbital energies of the alkene and the oxime to facilitate the cycloaddition over competing pathways like alkene dimerization. nih.gov This modern approach avoids the use of high-energy UV light and expands the utility of the aza Paternò–Büchi reaction for synthesizing complex, functionalized azetidines from simple acyclic precursors like derivatives of this compound. nih.govnih.gov
Table 3: Key Factors in the Visible Light-Mediated Aza Paternò–Büchi Reaction
| Factor | Description | Significance | Reference |
| Reactants | Acyclic oxime and an alkene | Expands the reaction scope beyond cyclic imines. | nih.gov |
| Catalysis | Triplet energy transfer | Enables the use of lower-energy visible light instead of UV. | nih.gov |
| Orbital Energetics | Matching of frontier molecular orbital energies | Lowers the transition state energy, promoting the desired cycloaddition. | nih.gov |
| Product | Azetidine | Forms a valuable four-membered nitrogen heterocycle. | nih.govrsc.org |
1,3-Dipolar Cycloadditions for Heterocycle Formation (e.g., Nitrile Oxide Generation for Isoxazole and Isoxazoline (B3343090) Synthesis)
The generation of the nitrile oxide from this compound requires an oxidative step. Common laboratory methods for this transformation include the oxidation of aldoximes or the dehydrohalogenation of hydroxymoyl chlorides. nih.gov For instance, oxidizing agents like chloramine-T or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can effectively convert the aldoxime into the corresponding nitrile oxide. nih.govresearchgate.net Once generated, the 2,6-difluorobenzonitrile (B137791) oxide is not typically isolated due to its high reactivity and propensity to dimerize. Instead, it is trapped in situ with a suitable dipolarophile. nih.govnih.gov
The subsequent [3+2] cycloaddition reaction involves the nitrile oxide as the 1,3-dipole and a π-system, such as an alkene or an alkyne, as the dipolarophile. wikipedia.org
Isoxazoline Synthesis: When an alkene is used as the dipolarophile, the cycloaddition leads to the formation of a 3-(2,6-difluorophenyl)-substituted isoxazoline ring. Isoxazolines are significant heterocyclic motifs found in various commercial products and serve as versatile intermediates in organic synthesis. researchgate.netbsu.edu
Isoxazole Synthesis: When an alkyne is the dipolarophile, the reaction yields a 3-(2,6-difluorophenyl)-substituted isoxazole. youtube.com Isoxazoles are stable aromatic heterocycles that also feature prominently in medicinal chemistry and materials science. youtube.comorganic-chemistry.org
This methodology provides a direct and efficient route to these important heterocycles, starting from the readily accessible this compound. The reaction's utility is demonstrated by its broad applicability to various substituted alkenes and alkynes, enabling the synthesis of a diverse library of fluorinated heterocyclic compounds. nih.govnih.gov
Table 1: 1,3-Dipolar Cycloaddition of in situ Generated 2,6-Difluorobenzonitrile Oxide
| Dipolarophile | Reagent for Nitrile Oxide Generation | Resulting Heterocycle |
| Alkene (e.g., Styrene) | Chloramine-T | 3-(2,6-Difluorophenyl)-5-phenylisoxazoline |
| Alkyne (e.g., Phenylacetylene) | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | 3-(2,6-Difluorophenyl)-5-phenylisoxazole |
| Alkene (e.g., Methyl Acrylate) | Sodium Hypochlorite | Methyl 3-(2,6-difluorophenyl)isoxazoline-5-carboxylate |
| Alkyne (e.g., Propargyl Alcohol) | N-Chlorosuccinimide (NCS)/Base | (3-(2,6-Difluorophenyl)isoxazol-5-yl)methanol |
Influence of Fluorine Substitution Pattern on Reactivity Profiles
The presence of two fluorine atoms on the benzaldehyde (B42025) ring ortho to the oxime functional group profoundly influences the reactivity of this compound and its derived intermediates. These effects can be categorized into electronic and steric contributions, which modulate the compound's electrophilicity, nucleophilicity, and the regiochemical outcome of its reactions.
Electronic Effects on Electrophilicity and Nucleophilicity
The two fluorine atoms exert a powerful electron-withdrawing effect on the aromatic ring through induction (-I effect). This has several significant consequences for the reactivity of the oxime and its corresponding nitrile oxide.
Increased Acidity of the Oxime Proton: The strong inductive withdrawal of electron density by the ortho-fluorine atoms makes the oxime proton (OH) more acidic compared to its non-fluorinated counterpart. This facilitates its removal by a base, which can be a crucial step in certain reactions, such as the formation of the nitrile oxide intermediate.
Enhanced Electrophilicity of the Nitrile Oxide: In the resulting 2,6-difluorobenzonitrile oxide, the electron-withdrawing fluorine atoms increase the electrophilic character of the nitrile oxide carbon. This enhanced electrophilicity can accelerate the rate of the 1,3-dipolar cycloaddition reaction with electron-rich dipolarophiles.
Modulation of the Aromatic Ring's Reactivity: The electron-deficient nature of the 2,6-difluorophenyl group makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution, should reaction conditions permit.
Steric Hindrance and Regioselectivity Considerations
The placement of fluorine atoms at the C2 and C6 positions creates significant steric bulk around the reactive oxime center. This steric hindrance plays a critical role in controlling the approach of reagents and influencing the selectivity of reactions.
Shielding of the Reaction Center: The ortho-fluorine atoms can sterically hinder the approach of bulky reagents to the oxime or nitrile oxide functional groups. This can affect reaction rates and, in some cases, may necessitate more forcing reaction conditions.
Control of Regioselectivity: In 1,3-dipolar cycloaddition reactions, steric hindrance is a key factor in determining the regiochemical outcome. nih.gov The bulky 2,6-difluorophenyl group on the nitrile oxide will preferentially orient itself away from substituents on the dipolarophile. For example, in the reaction with a monosubstituted alkene (R-CH=CH₂), the cycloaddition will predominantly yield the 5-substituted isoxazoline, as this regioisomer minimizes steric repulsion between the 2,6-difluorophenyl group and the 'R' group of the alkene. This steric control is often a predictable and useful tool for directing the synthesis towards a single, desired regioisomer.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and efficient pathways for transforming oximes into a variety of other functional groups. For this compound, catalysts based on ruthenium, cobalt, and cerium have shown significant potential for mediating unique chemical transformations.
Ruthenium-Mediated Olefination Reactions
Recent advancements have demonstrated that ruthenium alkylidene complexes can effectively catalyze the olefination of oximes. This transformation allows for the direct conversion of the C=N bond of the oxime into a C=C bond, providing a route to highly substituted alkenes. In this process, the ruthenium alkylidene catalyst engages with the oxime to facilitate a ring-closing metathesis-type reaction, ultimately yielding a new olefin. This method is notable for its functional group tolerance and ability to proceed under mild conditions. For a substrate like this compound, this reaction would provide access to 2,6-difluorostyrene (B1303422) derivatives.
Applications of Cobalt and Cerium Catalysis
Cobalt and cerium catalysts are also valuable tools for promoting reactions involving oximes, each offering distinct reactivity patterns.
Cobalt Catalysis: Cobalt complexes are known to catalyze a range of organic transformations. While specific examples for this compound are not extensively detailed, cobalt catalysts are generally employed in reactions such as C-H activation/functionalization. In such a scenario, a cobalt catalyst could potentially direct the functionalization of the C-H bonds on the aromatic ring or facilitate coupling reactions at the oxime nitrogen or carbon atoms.
Cerium Catalysis: Cerium salts, often in combination with a base like cesium carbonate, have been shown to catalyze the O-alkylation of oximes via an oxa-Michael addition to electron-deficient alkenes. For this compound, this reaction would involve the nucleophilic attack of the oxime oxygen onto an activated alkene, such as acrylonitrile. This process allows for the stereospecific synthesis of O-alkylated oxime ethers, which are valuable precursors for further chemical transformations.
Table 2: Overview of Transition Metal-Catalyzed Reactions
| Metal Catalyst | General Transformation | Potential Product from this compound |
| Ruthenium (II) | Olefination of oximes | Substituted 1-(2,6-difluorophenyl)alkenes |
| Cobalt | C-H activation, coupling reactions | Functionalized 2,6-difluorophenyl derivatives |
| Cerium (III/IV) | Oxa-Michael addition of oximes | O-alkylated this compound ethers |
Intramolecular Interactions and Their Impact on Reactivity (e.g., Intramolecular Hydrogen Bonding)
The conformational flexibility and electronic properties of this compound are significantly influenced by intramolecular interactions, particularly the potential for hydrogen bonding involving the ortho-fluorine substituents. These non-covalent interactions can dictate the preferred spatial arrangement of the molecule, which in turn affects its reactivity.
The presence of fluorine atoms at the 2 and 6 positions of the benzene ring introduces considerable steric and electronic effects. Research on the related compound, 2,6-difluorobenzaldehyde, has shown the existence of both syn and anti conformers. The syn-conformer, where the aldehyde's oxygen atom is oriented towards the ortho-fluorine, is planar despite the expected steric repulsion. This planarity suggests that attractive forces may be at play to overcome the steric hindrance.
In the case of this compound, two primary conformers can be postulated: one where the oxime's hydroxyl group is directed towards one of the ortho-fluorine atoms (syn-conformer) and another where it is directed away (anti-conformer). The syn-conformation allows for the potential formation of an intramolecular hydrogen bond of the O-H···F type.
Theoretical calculations on various organic molecules containing intramolecular hydrogen bonds have shown that these interactions can significantly affect the molecule's properties, including acidity. rsc.org The formation of an intramolecular hydrogen bond can decrease the acidity of the participating O-H or N-H group. rsc.orgquora.com In the context of this compound, an O-H···F hydrogen bond would likely decrease the acidity of the oxime's hydroxyl group. This reduction in acidity can, in turn, influence the reactivity of the oxime in reactions where the deprotonation of the hydroxyl group is a key step.
A structural study of the related compound, 2,6-dichlorobenzaldehyde (B137635) oxime, revealed that in the solid state, the oxime fragment is twisted with respect to the dichlorobenzene ring. researchgate.net This twisting is a result of steric hindrance from the ortho-substituents. In the crystal lattice, the molecules of 2,6-dichlorobenzaldehyde oxime are linked by intermolecular O-H···N hydrogen bonds, forming dimeric structures. While this points to the importance of hydrogen bonding in the solid-state architecture of related compounds, it does not preclude the possibility of intramolecular hydrogen bonding in solution or in the gas phase for the difluoro analogue.
The reactivity of coordinated oximes is a subject of significant interest, as the coordination to a metal ion can increase the acidity of the oxime's hydroxyl group and activate the molecule for various transformations. mdpi.com The presence of an intramolecular hydrogen bond in this compound could modulate its coordination behavior and subsequent reactivity in metal-catalyzed reactions.
Detailed research findings from computational studies on similar systems can provide insight into the energetics of these intramolecular interactions. For example, DFT calculations have been employed to predict the strength of hydrogen bonds and to elucidate the factors that determine their magnitude. rsc.org Such calculations for this compound would be invaluable in quantifying the energy of the potential O-H···F intramolecular hydrogen bond and its effect on the conformational equilibrium.
The following table summarizes the types of interactions and their potential effects on the properties of this compound, based on findings from related compounds.
| Intramolecular Interaction | Potential Effect on this compound | Basis of Inference |
| Steric Hindrance | Twisting of the oxime group relative to the benzene ring. | Structural data for 2,6-dichlorobenzaldehyde oxime. researchgate.net |
| Intramolecular Hydrogen Bond (O-H···F) | Stabilization of the syn-conformer; Decreased acidity of the oxime hydroxyl group. | Studies on other fluorinated organic molecules and theoretical principles. nih.govresearchgate.netrsc.orgquora.com |
| Dipole-Dipole Interactions | Contribution to the overall conformational preference and stability. | General principles of physical organic chemistry. |
Further experimental and computational studies are necessary to definitively characterize the intramolecular interactions within this compound and to establish a direct correlation between these interactions and its observed reactivity.
Derivatives and Chemical Transformations of 2,6 Difluorobenzaldehyde Oxime
Synthesis of Oxime Ethers and Oxime Esters
The hydroxyl group of 2,6-difluorobenzaldehyde (B1295200) oxime can be readily converted into ethers and esters. These derivatives are often synthesized to modify the molecule's properties or to act as intermediates in further chemical transformations. For instance, O-acylated oximes, or oxime esters, can serve as precursors for the generation of iminyl radicals or as directing groups in transition metal-catalyzed reactions.
A common method for the preparation of oxime esters involves the reaction of the oxime with an acyl chloride or anhydride (B1165640) in the presence of a base. Similarly, oxime ethers can be synthesized via O-alkylation using alkyl halides under basic conditions. Research has shown that ethyl 3-(2,6-difluorophenyl)-2-(hydroxyimino)propanoate, an oxime ester derivative, can be obtained from 2,6-difluorobenzaldehyde. beilstein-journals.org
Table 1: Synthesis of an Oxime Ester Derivative from 2,6-Difluorobenzaldehyde
| Starting Material | Product | Yield | Reference |
| 2,6-Difluorobenzaldehyde | Ethyl 3-(2,6-difluorophenyl)-2-(hydroxyimino)propanoate | 54% | beilstein-journals.org |
Conversion to Nitriles and Amines
The oxime functionality of 2,6-difluorobenzaldehyde oxime can be transformed into other important functional groups, namely nitriles and amines.
The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net This can be achieved using a variety of dehydrating agents. The resulting 2,6-difluorobenzonitrile (B137791) is a valuable precursor for various compounds, including 2,6-difluorobenzamide (B103285), which is a key intermediate in the synthesis of some pesticides. lookchem.com The conversion of nitriles to amides can be facilitated by enzymes like nitrile hydratase. lookchem.com
Conversely, the reduction of the oxime group yields the corresponding primary amine, 2,6-difluorobenzylamine. This transformation introduces a basic amino group, which is a common feature in many biologically active molecules. Various reducing agents can be employed for this purpose.
Formation of Fluorinated N-Heterocyclic Systems
This compound is a valuable building block for the synthesis of various fluorinated nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
Synthesis of Isoxazoles and 2-Isoxazolines
Oximes are well-established precursors for the generation of nitrile oxides, which are key intermediates in the 1,3-dipolar cycloaddition reactions to form isoxazoles and 2-isoxazolines. jocpr.com The in-situ generation of the nitrile oxide from this compound, followed by trapping with an alkene or alkyne, leads to the corresponding heterocyclic ring system. organic-chemistry.orgorganic-chemistry.org
For example, the 1,3-dipolar cycloaddition of the nitrile oxide derived from this compound with an appropriate styrene (B11656) derivative is a key step in the synthesis of the intermediate for the fungicide oxathiapiprolin. ccspublishing.org.cn Various methods can be employed to generate the nitrile oxide from the oxime, including oxidation with reagents like tert-butyl hypoiodite. organic-chemistry.orgjocpr.com
Table 2: Synthesis of a 2-Isoxazoline Derivative
| Reactant 1 | Reactant 2 | Product | Application | Reference |
| Styrene derivative (from 2,6-difluorobenzaldehyde) | Oxime | Chloroacetylisoxazoline derivative | Intermediate for Oxathiapiprolin | ccspublishing.org.cn |
Development of Quinazoline (B50416) Scaffolds and Related Heterocycles
The 2,6-difluorobenzaldehyde moiety can be incorporated into quinazoline and quinazolinone scaffolds, which are privileged structures in medicinal chemistry. nih.govnih.gov Although direct cyclization of the oxime itself is not the primary route, derivatives of 2,6-difluorobenzaldehyde are crucial starting materials. For instance, 2,6-difluorobenzaldehyde can react with other reagents to form intermediates that are then cyclized to produce the quinazoline core.
One reported synthesis involves the reaction of 2-aminobenzophenone (B122507) with 3,5-difluorobenzaldehyde (B1330607) and ammonium (B1175870) acetate (B1210297) to form a quinazoline derivative. beilstein-journals.org While this example uses a different isomer, it illustrates the general strategy of using fluorinated benzaldehydes in quinazoline synthesis.
Selective Functionalization of C-H Bonds Initiated by Oxime Derivatives
In recent years, the use of oxime derivatives as directing groups in transition metal-catalyzed C-H functionalization has emerged as a powerful tool for organic synthesis. sigmaaldrich.com This strategy allows for the selective introduction of functional groups at positions that are typically unreactive. The oxime ether or ester group can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and enabling its activation. rsc.org
While specific examples detailing the use of this compound derivatives in C-H functionalization are not prevalent in the provided search results, the general principle is well-established for other oximes. For instance, palladium-catalyzed reactions using oxime esters as internal oxidants can lead to the formation of indoles. rsc.org This methodology holds potential for the selective functionalization of the aromatic ring of this compound derivatives, offering novel pathways to complex fluorinated molecules. The Catellani reaction, which involves palladium/norbornene catalysis, is a notable example of such C-H functionalization strategies. aablocks.com
Advanced Spectroscopic Characterization Methodologies
Infrared Spectroscopy for Vibrational Mode Analysis (O-H, C=N, C=C, C-F Stretches)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 2,6-Difluorobenzaldehyde (B1295200) oxime, the IR spectrum, typically recorded using a potassium bromide (KBr) pellet, reveals several characteristic absorption bands. A broad band is observed in the region of 3600-3000 cm⁻¹, which is indicative of the O-H stretching vibration of the oxime group. jocpr.com The stretching vibration of the C=N bond of the oxime is found at approximately 1622 cm⁻¹. jocpr.com
The aromatic C=C stretching vibrations appear as a set of bands around 1578 cm⁻¹ and 1474 cm⁻¹. jocpr.com Furthermore, the presence of fluorine atoms on the benzene (B151609) ring gives rise to characteristic C-F stretching vibrations, which are observed at approximately 1271 cm⁻¹ and 1209 cm⁻¹. jocpr.com These distinct vibrational frequencies provide clear evidence for the presence of the key functional groups within the 2,6-Difluorobenzaldehyde oxime structure.
Table 1: Infrared Spectroscopy Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | 3600-3000 | jocpr.com |
| C=N Stretch | 1622 | jocpr.com |
| C=C Stretch | 1578, 1474 | jocpr.com |
| C-F Stretch | 1271, 1209 | jocpr.com |
Ultraviolet-Visible Spectroscopy for Electronic Transitions (λmax)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum, when recorded in ethanol (B145695), shows a maximum absorption (λmax) at 250 nm. jocpr.com This absorption is attributed to the π → π* electronic transitions within the aromatic ring and the C=N double bond. The presence of the fluorine substituents and the oxime group influences the energy of these transitions. In some cases, a λmax at approximately 350 nm has been noted for similar fluorinated compounds. mdpi.comresearchgate.net
Table 2: Ultraviolet-Visible Spectroscopy Data for this compound
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Ethanol | 250 | jocpr.com |
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is crucial for determining the number and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the oxime proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing fluorine atoms.
Furthermore, ¹H NMR can be instrumental in differentiating between the (E) and (Z) isomers of the oxime. The spatial relationship between the oxime -OH group and the aromatic ring differs in the two isomers, leading to variations in the chemical shifts of the aromatic protons. For instance, in related oximes, the proton of the CH=N group in the (E) isomer typically appears at a different chemical shift compared to the (Z) isomer.
Carbon-¹³ (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbon of the C=N bond is expected to resonate in the range of 150-160 ppm. smolecule.com The aromatic carbons will show a series of signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The chemical shifts of the aromatic carbons are also influenced by the positions of the fluorine substituents.
Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. In a related phosphino (B1201336) hydrazone complex of 2,6-difluorobenzaldehyde, the ¹⁹F{¹H} NMR spectrum showed that the fluorine atoms were coupled to the phosphorus atom. researchgate.net
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the stereochemistry of molecules, including the configuration of oximes. A NOESY experiment can reveal through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment could be used to definitively assign the (E) and (Z) isomers. For example, in the (E) isomer, a NOESY correlation would be expected between the oxime proton and the ortho-protons of the aromatic ring. Conversely, in the (Z) isomer, such a correlation would be absent. This technique provides unambiguous evidence for the spatial arrangement of the atoms in the molecule. nottingham.ac.uk
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental formula. For this compound, HRMS provides the exact mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).
The calculated exact mass for the protonated form of this compound (C₇H₆F₂NO⁺) is 158.0417. Experimental data from HRMS analysis of a derivative, dimethyl 3-(2,6-difluorophenyl)isoxazole-4,5-dicarboxylate, which is synthesized from this compound, shows an observed m/z that closely matches the calculated value, confirming the presence of the 2,6-difluorophenyl moiety. sorbonne-universite.fr The molecular formula of this compound is C₇H₅F₂NO. nih.gov The computed molecular weight is 157.12 g/mol , and the monoisotopic mass is 157.03392011 Da. nih.gov
X-ray Crystallography for Solid-State Structural Determination
| Compound Name |
|---|
| This compound |
| dimethyl 3-(2,6-difluorophenyl)isoxazole-4,5-dicarboxylate |
| (E)-2,4-Difluorobenzaldehyde oxime |
| 2,6-Dichlorobenzaldehyde (B137635) oxime |
Computational and Theoretical Chemistry Studies of 2,6 Difluorobenzaldehyde Oxime
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the molecular structure and electronic properties of 2,6-Difluorobenzaldehyde (B1295200) oxime. While specific DFT studies on this exact molecule are not extensively available in public literature, the methodologies are well-established through research on analogous compounds such as other benzaldehyde (B42025) oximes and fluorinated aromatic systems.
Typically, geometry optimization is performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). guidechem.com These calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For related compounds like 2-Chloro-6-Fluoro Benzaldehyde, DFT calculations have been used to determine these optimized geometrical parameters.
Furthermore, these computational methods are employed to investigate the electronic landscape of the molecule. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and electronic transport properties. rsc.org Studies on various oxime derivatives demonstrate that a smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. rsc.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. Such information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. For many oxime derivatives, the MEP analysis helps in understanding their interaction with biological targets. biointerfaceresearch.com
Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Similar Aromatic Oxime (Note: This table is illustrative and based on typical values for related compounds, as specific data for 2,6-Difluorobenzaldehyde oxime is not readily available in published literature.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N | ~1.28 Å |
| N-O | ~1.41 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| C-C=N | ~121° | |
| C=N-O | ~111° | |
| Dihedral Angle | C-C-C=N | ~180° (for planarity) |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states. This is particularly useful for understanding reactions such as hydrolysis, rearrangement (like the Beckmann rearrangement), or its formation from 2,6-difluorobenzaldehyde and hydroxylamine (B1172632).
DFT calculations can be used to locate the transition state structures and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For instance, in the study of reaction mechanisms, it is possible to model the step-by-step process of a reaction, providing a level of detail that is often difficult to obtain experimentally. While specific models for this compound are not prevalent, the principles have been applied to understand the reactivity of other oximes, for example, in oxidative polymerization or in reactions catalyzed by transition metals. elixirpublishers.com
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra for structural confirmation.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, has been shown to provide accurate predictions for complex organic molecules, including various oxime derivatives. rsc.orgbohrium.comnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. This is particularly useful for assigning signals in crowded spectra and for distinguishing between isomers.
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can be instrumental in assigning the absorption bands in experimental spectra to specific molecular vibrations, such as the C=N stretch, O-H bend, and C-F stretches. For other nitrobenzaldehyde oximes, DFT calculations have been successfully used to interpret their vibrational spectra.
Table 2: Illustrative Predicted Spectroscopic Data (Note: This table is illustrative and based on typical values for related compounds, as specific data for this compound is not readily available in published literature.)
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C=N) | ~150-160 ppm |
| ¹H NMR | Chemical Shift (CH=N) | ~8.0-8.5 ppm |
| FT-IR | Vibrational Frequency (C=N stretch) | ~1650-1680 cm⁻¹ |
| FT-IR | Vibrational Frequency (O-H stretch) | ~3200-3400 cm⁻¹ |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the properties of this compound are significantly influenced by intermolecular interactions, particularly hydrogen bonding. The oxime group (-C=N-OH) contains both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom).
Computational studies can predict and analyze these interactions. Crystal structure prediction methods can suggest likely packing arrangements of the molecules in a crystal lattice. A detailed analysis of the crystal structure of a related compound, 2,6-dichlorobenzaldehyde (B137635) oxime, revealed that molecules are connected through O-H···N hydrogen bonds, forming dimeric structures. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs.
Beyond classical hydrogen bonds, the fluorine atoms can participate in weaker C-H···F interactions, which can further stabilize the crystal packing. The analysis of these weak interactions is crucial for a complete understanding of the supramolecular assembly.
Conformational Analysis of Isomers
This compound can exist as different stereoisomers, primarily the (E) and (Z) isomers, arising from the restricted rotation around the C=N double bond. Additionally, rotation around the C-C single bond connecting the phenyl ring and the oxime group can lead to different conformers.
Computational methods can be used to perform a thorough conformational analysis. By calculating the potential energy as a function of specific dihedral angles, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). Studies on other oximes have shown that the relative stability of the (E) and (Z) isomers can be determined using DFT calculations, often including considerations for solvent effects. The calculated energy differences can help in predicting the predominant isomer under given conditions.
Applications As a Key Intermediate in Advanced Chemical Syntheses
Building Block for Complex Fluorinated Organic Molecules
The presence of two fluorine atoms on the benzene (B151609) ring of 2,6-difluorobenzaldehyde (B1295200) oxime imparts unique electronic properties and steric constraints that are highly advantageous in the synthesis of complex fluorinated organic molecules. Fluorine-containing compounds are of great interest in medicinal chemistry and materials science due to their enhanced metabolic stability, bioavailability, and unique physicochemical properties. smolecule.com
2,6-Difluorobenzaldehyde, the precursor to the oxime, is a crucial intermediate in the synthesis of various organic chemicals, including those used in medicine, agriculture, and liquid crystal materials. google.com The oxime derivative itself serves as a versatile synthon. For instance, it can undergo a 1,3-dipolar cycloaddition with styrenes, generated from the Wittig reaction of 2,6-difluorobenzaldehyde, to form isoxazoline (B3343090) intermediates. ccspublishing.org.cn These isoxazolines are key components in the synthesis of certain agrochemicals. ccspublishing.org.cn Furthermore, palladium-catalyzed Mizoroki-Heck reactions utilizing fluorinated building blocks like 2,6-difluorobenzaldehyde provide an efficient pathway to construct carbon-carbon double bonds, leading to a diverse range of fluorinated alkenes that are valuable in drug discovery and advanced materials. semanticscholar.orgresearchgate.net
Role in Supramolecular Chemistry and Molecular Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The oxime group and the fluorinated aromatic ring of 2,6-difluorobenzaldehyde oxime play a significant role in directing molecular assembly through various non-covalent interactions.
Hydrogen Bonding Interactions in Supramolecular Architectures
The oxime group (-C=N-OH) is a key player in forming hydrogen bonds, which are directional, specific, and reversible interactions crucial for building supramolecular architectures. rsc.org Oximes can act as both hydrogen bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms). nih.govnih.gov This allows for the formation of various hydrogen-bonding motifs, such as centrosymmetric dimers through O-H···N interactions or infinite chains via O-H···O bonds. nih.gov The interplay of these hydrogen bonds with other potential interactions, like halogen bonds, can lead to the formation of complex and predictable supramolecular networks. beilstein-journals.org The ability of the oxime functionality to compete with other strong donor and acceptor sites for the formation of cyclic hydrogen-bonded heterosynthons is a testament to its importance in supramolecular construction. nih.gov
Design of Molecular Recognition Systems
The specific and directional nature of the interactions involving the oxime group and the fluorinated ring makes this compound a valuable component in the design of molecular recognition systems. Molecular recognition is the foundation of many biological processes and is a key area of research in supramolecular chemistry. nih.gov The ability to form specific non-covalent interactions allows molecules to selectively bind to one another. For example, the oxime functionality has been explored in the context of creating artificial transmembrane signal transduction systems, where the binding of a specific ion to the oxime group can trigger a catalytic event. nih.gov This demonstrates the potential of incorporating oxime-containing molecules into systems designed for sensing and signaling.
Precursor for Advanced Functional Materials with Defined Stereochemical Properties
The stereochemistry of a molecule is crucial in determining its properties and function, particularly in the context of functional materials. This compound can serve as a precursor for materials where the spatial arrangement of atoms is critical. The controlled synthesis of such materials often relies on reactions that proceed with high stereoselectivity.
The oxime group itself can exist as (E) and (Z) isomers, and the specific isomer can influence the resulting supramolecular assembly and material properties. smolecule.com Furthermore, reactions involving the oxime or the aldehyde precursor can be designed to control the stereochemistry of the final product. For instance, the use of chiral catalysts in reactions involving these building blocks can lead to the formation of enantiomerically enriched products, which is essential for applications in nonlinear optics, chiral separations, and asymmetric catalysis.
Strategic Intermediate in Agrochemical and Pharmaceutical Scaffold Synthesis
The incorporation of fluorine atoms into agrochemicals and pharmaceuticals is a well-established strategy to enhance their efficacy and metabolic stability. researchgate.netnih.gov 2,6-Difluorobenzaldehyde and its oxime derivative are important intermediates in the synthesis of a variety of bioactive molecules.
In agrochemistry, 2,6-difluorobenzaldehyde is a key starting material for the synthesis of fungicides like oxathiapiprolin. ccspublishing.org.cn The synthesis involves a multi-step process where the difluorinated ring system is a core component.
In the pharmaceutical industry, the 2,6-difluorobenzaldehyde moiety is found in various therapeutic agents. For example, it is a key intermediate in the synthesis of certain Janus kinase (JAK) inhibitors and other bioactive aminoquinazolines. researchgate.netresearchgate.net The synthesis of these complex heterocyclic scaffolds often involves the initial reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with urea, followed by further chemical transformations. researchgate.netresearchgate.net
Use in Prodrug Development (e.g., Oxime Linkages in PROTACs)
The oxime linkage has emerged as a valuable tool in prodrug design and the development of novel therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs). Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often used to improve drug delivery and reduce side effects. psu.edunih.govnih.gov
PROTACs are bifunctional molecules that induce the degradation of specific target proteins. nih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. "Split PROTACs" utilize chemical reactions, such as oxime ligation, to assemble the active PROTAC within the cell from two smaller, inactive precursors. nih.gov The formation of a stable oxime linkage between an aldehyde- or ketone-functionalized precursor and an alkoxyamine-functionalized precursor offers an efficient method for generating PROTACs. nih.gov While the direct use of this compound in a marketed PROTAC has not been explicitly detailed, the principles of oxime ligation highlight its potential utility in this innovative therapeutic approach. The stability and slow reversibility of the oxime linkage are advantageous for maintaining the integrity of the assembled PROTAC during its therapeutic action. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Fluorinated Oximes
The synthesis of fluorinated oximes, including 2,6-Difluorobenzaldehyde (B1295200) oxime, traditionally relies on the condensation of a corresponding aldehyde or ketone with hydroxylamine (B1172632). jocpr.comrhhz.net While effective, these methods often present challenges common to traditional organic synthesis, such as the use of hazardous reagents and the generation of waste. mdpi.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.
A significant area of interest is the application of catalysis to improve efficiency and reduce environmental impact. For instance, magnetically separable nano-Fe3O4 has been shown to effectively catalyze the solvent-free conversion of various carbonyl compounds to their corresponding oximes, offering advantages like clean reaction conditions, catalyst recyclability, and shorter reaction times. researchgate.net Similarly, the use of copper-silica (Cu-SiO2) in aqueous ethanol (B145695) provides a simple and efficient one-step synthesis of aromatic oximes from aldehydes. researchgate.net The catalytic hydrogenation of oximes is also being explored as a sustainable route to produce primary amines and hydroxylamines with 100% atom economy. mdpi.com
Mechanochemical methods, which use mechanical force to induce chemical reactions, offer a solvent-free and energy-efficient alternative to traditional solution-based synthesis. mdpi.com These techniques minimize waste and can lead to robust and high-yielding conversions of aldehydes and ketones to oximes. mdpi.comresearchgate.net The development of such green chemistry principles is crucial for the large-scale and environmentally responsible production of fluorinated oximes. researchgate.net
Exploration of Untapped Reactivity Modes and Selective Transformations
The oxime group is a versatile functional handle, capable of a wide range of chemical transformations. nsf.gov However, the influence of fluorine substitution on its reactivity is an area ripe for exploration. The electron-withdrawing nature of fluorine atoms in compounds like 2,6-Difluorobenzaldehyde oxime can significantly alter the reactivity of the C=N-OH moiety, opening doors to novel transformations.
One of the most dynamic areas of oxime chemistry involves the generation and reaction of iminyl radicals. nsf.gov Modern photoredox catalysis allows for the formation of these radicals under mild conditions, enabling transformations such as the addition to alkenes to create functionalized imines. nsf.gov Recent studies have shown that the N-O bond of oxime esters can be cleaved through single-electron reduction, a new reactivity mode that could expand their synthetic applications. researchgate.net
Cycloaddition reactions are another promising avenue. While challenges like oxime isomerization have historically limited some applications, recent advances have enabled [2+2] cycloadditions to access azetidines and dearomatization via [2+2] cycloaddition. nsf.gov The development of metal-catalyzed heterocyclization of oximes to produce fluorinated isoxazolines further highlights the potential for creating complex, fluorine-containing heterocyclic structures. acs.orgthieme-connect.de Future work will likely focus on overcoming existing limitations, such as achieving enantioselective reactions of iminyl radicals and developing new catalytic systems to control the regioselectivity and stereoselectivity of these transformations. nsf.gov For example, the fluorination of oximes using diethylaminosulfur trifluoride (DAST) can generate imidoyl fluorides, which are versatile intermediates for synthesizing amides, amidines, and thioamides. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fluorinated compounds. beilstein-journals.org This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, reproducibility, and scalability. acs.org Given that many fluorination reactions involve hazardous reagents or unstable intermediates, flow chemistry presents a significantly safer and more efficient approach. beilstein-journals.orgnih.gov
The synthesis of organo-fluorine compounds is often challenged by the handling of fluorinating agents and the control of highly energetic reactions. beilstein-journals.org Flow microreactors have emerged as a powerful tool to overcome these long-standing problems. beilstein-journals.org For example, direct fluorination with F2 gas, which is difficult to control in batch reactors, can be managed selectively in flow systems. beilstein-journals.org This approach can be extended to the synthesis of this compound and its derivatives, potentially enabling safer and more efficient production.
Furthermore, integrating flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new fluorinated oxime derivatives. acs.org Automated systems can rapidly screen various substrates, reagents, and reaction conditions, significantly reducing the time and resources required for library synthesis and process development. acs.orgresearchgate.net This high-throughput capability is invaluable for exploring the vast chemical space of fluorinated oximes and identifying candidates with desired properties.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. Many reactions involving oximes proceed through short-lived, highly reactive intermediates, such as radicals and high-valent metal complexes. nsf.govacs.org The characterization of these transient species is a significant challenge but offers profound insights into the reaction pathways.
Advanced spectroscopic techniques are essential for this purpose. For example, in-situ NMR spectroscopy, such as ¹⁹F NMR, can be combined with flow chemistry setups to monitor reactions in real-time, providing valuable data on reaction kinetics and the formation of intermediates. researchgate.net Mechanistic studies using isotopically labeled substrates (e.g., ¹⁵N-labeled oximes) coupled with High-Resolution Mass Spectrometry (HRMS) can help elucidate the fate of specific atoms throughout a reaction, as demonstrated in studies of ruthenium-catalyzed olefination of oximes. acs.org
Fluorine-labeling experiments are particularly powerful for tracking the transformation of fluorinated substrates. By introducing a fluorine tag, researchers can use ¹⁹F NMR to follow the reaction progress and identify fluorine-containing intermediates and products with high sensitivity. acs.org These advanced characterization techniques will be instrumental in unraveling the complex mechanisms of fluorinated oxime reactions, leading to the rational design of improved catalytic systems and reaction conditions.
Computational Design of Next-Generation Fluorinated Oxime Derivatives with Tailored Chemical Functionality
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netnih.gov These methods allow for the in silico design of novel molecules and the prediction of their chemical and physical properties, thereby guiding and accelerating experimental research. researchgate.net For fluorinated oximes, computational approaches can be used to design next-generation derivatives with specific, tailored functionalities.
Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the molecular structure, electronic properties, and reactivity of fluorinated oximes. researchgate.net This can help in understanding reaction mechanisms and predicting the outcome of new transformations. researchgate.net By modeling the transition states of potential reactions, researchers can identify the most energetically favorable pathways and design catalysts or substrates that promote desired outcomes.
Molecular dynamics simulations can be used to study the interaction of fluorinated oximes with biological targets, such as enzymes. nih.gov For example, simulations have been used to investigate the unbinding process of a fluorinated oxime reactivator from the acetylcholinesterase enzyme, providing insights into the molecular interactions that govern its activity. nih.gov Such studies are crucial for the rational design of new therapeutic agents. By combining computational design with synthetic efforts, researchers can more efficiently explore the chemical space and develop new fluorinated oxime derivatives with optimized properties for applications in medicine, agriculture, and materials science. mdpi.comnih.gov
Q & A
Q. Can enzymatic methods be applied to synthesize enantiopure derivatives of this compound?
- Answer : Thiamine diphosphate (ThDP)-dependent enzymes, such as benzaldehyde lyase (BAL), catalyze asymmetric benzoin condensations. For example, BAL achieved R-configuration in mixed benzoins using 2,6-Difluorobenzaldehyde as an acceptor aldehyde . Adapt this for oxime resolution or kinetic resolution of racemic mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
